molecular formula C7H13N B13180146 2-Cyclobutylcyclopropan-1-amine

2-Cyclobutylcyclopropan-1-amine

Cat. No.: B13180146
M. Wt: 111.18 g/mol
InChI Key: VTQMMGJTTDHSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutylcyclopropan-1-amine (CAS 1537733-48-4) is a synthetic amine compound with a molecular formula of C7H13N and a molecular weight of 111.18 g/mol . It features a cyclopropane ring directly bonded to a cyclobutyl group, creating a unique, rigid bicyclic-like structure that is of significant interest in medicinal chemistry and organic synthesis . Amines are fundamental building blocks in organic chemistry and are frequently synthesized via methods such as the reduction of nitriles or amides, or through reductive amination, a process that effectively couples aldehydes or ketones with amines . The distinct spatial arrangement of its carbon atoms makes this amine a valuable scaffold for constructing more complex molecules and for investigating structure-activity relationships in drug discovery. Its potential applications include serving as a precursor in the synthesis of pharmaceutical intermediates, agrochemicals, and ligands for catalysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-cyclobutylcyclopropan-1-amine

InChI

InChI=1S/C7H13N/c8-7-4-6(7)5-2-1-3-5/h5-7H,1-4,8H2

InChI Key

VTQMMGJTTDHSFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CC2N

Origin of Product

United States

Stereochemical Investigations of 2 Cyclobutylcyclopropan 1 Amine

Diastereoisomerism and Enantiomerism within the 2-Cyclobutylcyclopropane Framework

The concept of stereoisomerism is central to the molecular structure of 2-cyclobutylcyclopropan-1-amine. Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com This class of isomers is further divided into enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a person's left and right hands. vedantu.com Diastereomers, conversely, are stereoisomers that are not mirror images of one another. oregonstate.edulibretexts.org This situation arises when a molecule possesses more than one stereocenter, allowing for different spatial configurations at some, but not all, of these centers. libretexts.org

The this compound molecule contains two chiral centers: C1 (the carbon atom bonded to the amine group) and C2 (the carbon atom bonded to the cyclobutyl group). According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers can exist for this compound. libretexts.org These stereoisomers can be designated by their absolute configurations (R/S) at each chiral center: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The relationships between these isomers are as follows:

Enantiomeric Pairs: Have opposite configurations at all chiral centers. libretexts.org

(1R,2R)-2-cyclobutylcyclopropan-1-amine and (1S,2S)-2-cyclobutylcyclopropan-1-amine.

(1R,2S)-2-cyclobutylcyclopropan-1-amine and (1S,2R)-2-cyclobutylcyclopropan-1-amine.

Diastereomeric Pairs: Have the same configuration at one chiral center but opposite at the other. libretexts.org For example, the (1R,2R) isomer is a diastereomer of both the (1R,2S) and (1S,2R) isomers.

Table 1: Stereoisomeric Relationships in this compound

Isomer 1 Isomer 2 Relationship
(1R,2R) (1S,2S) Enantiomers
(1R,2S) (1S,2R) Enantiomers
(1R,2R) (1R,2S) Diastereomers
(1R,2R) (1S,2R) Diastereomers
(1S,2S) (1R,2S) Diastereomers

Conformational Analysis of the Cyclobutyl and Cyclopropyl (B3062369) Moieties

Cyclopropyl Moiety: The three-membered cyclopropane (B1198618) ring is inherently planar and rigid. utexas.edu This planarity results in two primary sources of strain:

Angle Strain: The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons. dalalinstitute.commaricopa.edu This leads to poor overlap of the orbitals, resulting in weaker, "bent" or "banana" bonds. openstax.orgmaricopa.edu

Torsional Strain: The fixed planar structure forces all C-H bonds on adjacent carbon atoms into an eclipsed conformation, maximizing torsional strain. openstax.orglibretexts.org

The total ring strain in cyclopropane is substantial, estimated at around 28 kcal/mol, which makes the ring significantly more reactive than acyclic alkanes. utexas.edu

Table 2: Conformational Features of Cyclobutyl and Cyclopropyl Rings

Moiety Planarity Primary Strain Source(s) Conformation
Cyclobutyl Non-planar Angle and Torsional Strain Puckered or "Butterfly"

Spectroscopic Methodologies for Stereochemical Elucidation (Methodology Focus)

Determining the specific stereochemistry of a molecule like this compound relies on sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used tool for this purpose.

The fundamental principle behind using NMR for stereochemical analysis is that diastereomers possess different physical properties and, therefore, are distinguishable in the NMR spectrum. researchgate.net They are chemically different environments, leading to variations in chemical shifts (δ) and spin-spin coupling constants (J). By carefully integrating the distinct signals corresponding to each diastereomer, their relative ratio (diastereomeric ratio, dr) in a mixture can be accurately determined. researchgate.netrsc.org In contrast, enantiomers are spectroscopically indistinguishable in a standard achiral solvent because their physical properties are identical.

Several advanced NMR methods can be employed for a more detailed or challenging analysis:

1D and 2D Nuclear Overhauser Effect Spectroscopy (NOESY/EXSY): These techniques are particularly useful for distinguishing between diastereomers, especially in cases of complex spectra or when isomers are in equilibrium. acs.orgnih.gov A NOESY experiment detects protons that are close in space, while an EXSY (Exchange Spectroscopy) experiment detects atoms that are undergoing chemical exchange. nih.gov For non-interconverting diastereomers, distinct NOE signals can help assign the relative stereochemistry, while for equilibrating isomers, EXSY can be used to study the dynamics of the interconversion. acs.orgnih.gov

Band-Selective Pure Shift NMR: In molecules with many overlapping signals, determining the diastereomeric ratio can be difficult. rsc.org Pure shift NMR methods are designed to simplify complex ¹H NMR spectra by collapsing the signal multiplets into singlets. This greatly enhances spectral resolution, making it much easier to identify and quantify the signals for each diastereomer. rsc.org

Karplus Curve Correlation: The magnitude of the coupling constant (³J) between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus curve. ssbodisha.ac.in By measuring these coupling constants from the ¹H NMR spectrum, chemists can deduce the dihedral angles and thus gain insight into the preferred conformation and relative stereochemistry of the molecule.

Table 3: Spectroscopic Methods for Stereochemical Analysis

Methodology Principle of Application Information Gained
¹H NMR Spectroscopy Diastereomers are chemically inequivalent and produce distinct sets of signals (chemical shifts, coupling constants). Identification and quantification (diastereomeric ratio) of diastereomers.
2D NOESY/EXSY Detects through-space correlations (NOE) or chemical exchange (EXSY) between nuclei. Elucidation of relative stereochemistry; study of conformational equilibria.
Pure Shift NMR Simplifies complex spectra by collapsing multiplets to singlets. Improved resolution for accurate quantification of diastereomers in crowded spectra.

| Karplus Curve Analysis | Relates vicinal coupling constants (³J) to dihedral angles. | Conformational analysis and determination of relative stereochemistry. |


Reaction Mechanisms and Reactivity Profiles of 2 Cyclobutylcyclopropan 1 Amine

Ring-Opening Reactions of Cyclopropylamines

Cyclopropylamines are valuable synthetic intermediates, largely due to their capacity to undergo ring-opening or participate in cycloaddition reactions. acs.org The high strain energy of the cyclopropane (B1198618) ring is a significant thermodynamic driving force for reactions that lead to its cleavage. nih.gov These transformations can be initiated through electrophilic, radical, or transition-metal-mediated pathways, providing access to a diverse range of acyclic and heterocyclic structures. researchgate.netresearchgate.net

Electrophilic Cleavage of the Cyclopropyl (B3062369) Ring

The cyclopropane ring, particularly when substituted with an electron-accepting group, can act as an electrophile and undergo cleavage upon reaction with nucleophiles. nih.gov In the case of 2-cyclobutylcyclopropan-1-amine, the amine group itself is not electron-withdrawing. However, under acidic conditions, protonation of the amine would form an ammonium (B1175870) salt. This positively charged group acts as a powerful σ-electron-withdrawing group, which activates the cyclopropane ring towards nucleophilic attack and cleavage.

Studies on analogous compounds, such as trans-2-phenylcyclopropylamine hydrochloride, show that electrophilic ring opening occurs preferentially at the distal C2-C3 bond. nih.gov This regioselectivity is attributed to the weakening of this bond by the inductive effect of the ammonium group and charge-repulsion effects in the transition state. nih.gov This process, often referred to as donor-acceptor cyclopropane ring opening, is a synthetically useful transformation. nih.gov

Table 1: Illustrative Conditions for Electrophilic Ring-Opening of Activated Cyclopropanes

Activating Group Reagent/Condition Product Type Reference
Ammonium (from amine) Acidic Media (e.g., superacid) Ring-opened product nih.gov
Nitro, Dicarbonyl Lewis Acid, Nucleophiles (e.g., anilines, thiophenolates) Methylene-extended Michael adducts nih.govnih.gov

Radical-Mediated Ring-Opening Processes

The formation of radical intermediates offers an alternative pathway for cyclopropane ring-opening, a field that has seen significant advancement with the advent of visible-light photoredox catalysis. researchgate.netnih.gov For a cyclopropylamine (B47189), oxidation can lead to the formation of a nitrogen-centered radical (an aminyl radical or aminium radical cation). rsc.orgnih.gov This species can then trigger the cleavage of the strained three-membered ring.

The process typically begins with a single-electron transfer (SET) from the amine to an oxidant or a photoexcited catalyst, generating the aminium radical cation. rsc.org This intermediate can then undergo homolytic cleavage of a C-C bond in the cyclopropane ring. The relief of ring strain makes this step highly favorable. The resulting carbon-centered radical can then be trapped by various reagents or participate in intramolecular cyclizations. nih.gov Computational studies on related systems indicate that the facile ring-opening is aided by favorable orbital interactions between the amino group and the cyclopropane C-C bonds. nih.gov

Table 2: Examples of Radical-Mediated Ring-Opening Reactions

Substrate Type Initiation Method Key Intermediate Outcome Reference
N-Cyclopropyl arylamines Photocatalysis (e.g., *DPZ) Amine radical cation [3+2] Cycloaddition rsc.org
Methylenecyclopropanes Mn(OAc)₃, Radical Initiator Benzyl radical Ring-opening/cyclization nih.gov
Cyclopropanols Ag(I)/Persulfate β-Keto radical Ring-opening/functionalization nih.gov

Cyclopropane C-C Bond Activation

Transition-metal catalysis provides a powerful tool for the regioselective activation and cleavage of otherwise inert C-C bonds, including those in cyclopropanes. researchgate.net The amine functionality in this compound can serve as a directing group, coordinating to a metal center and positioning it to selectively activate one of the proximal C-C bonds of the cyclopropane ring.

Rhodium catalysts have been shown to be particularly effective in this regard. researchgate.net The catalytic cycle often begins with the oxidative addition of the cyclopropane C-C bond to the metal center, forming a metallacycle (e.g., a rhodacyclopentanone in carbonylative processes). researchgate.netresearchgate.net This intermediate can then undergo various subsequent transformations, such as insertion of carbon monoxide or reaction with tethered nucleophiles, to construct complex heterocyclic systems like seven- or eight-membered lactams. researchgate.net This strategy leverages the ring strain of the cyclopropane as a latent reactive handle for skeletal rearrangements and functionalization. thieme-connect.de

Cycloaddition Reactions Involving the Cyclopropylamine Moiety

Cycloaddition reactions are fundamental processes in organic synthesis for constructing cyclic molecules. wikipedia.orgfiveable.me The cyclopropylamine motif, particularly after activation and ring-opening, can serve as a three-carbon component in formal cycloaddition reactions. acs.org

[3+2] Cycloadditions with Unsaturated Substrates

Vinylcyclopropanes are known to participate as three-carbon synthons in rhodium-catalyzed [3+2] cycloadditions with various π-systems. pku.edu.cn More directly relevant to cyclopropylamines, recent studies have demonstrated that N-cyclopropyl arylamines can undergo asymmetric [3+2] photocycloadditions with electron-rich olefins. rsc.org

The proposed mechanism for these photocycloadditions involves:

Photoexcitation of a photocatalyst which then oxidizes the cyclopropylamine.

Formation of an amine radical cation , which undergoes ring-opening to generate a 1,3-radical cation intermediate.

Intermolecular radical addition to an unsaturated substrate (e.g., an olefin).

Cyclization of the resulting radical intermediate to form the five-membered ring product. rsc.org

This methodology allows for the construction of complex, stereocenter-rich pyrrolidine (B122466) derivatives from relatively simple starting materials. rsc.org

Mechanisms of Amine Oxidation and Nitrogen-Centered Radical Formation

The generation of nitrogen-centered radicals (NCRs) is a key step in many of the reactivity pathways available to this compound. capes.gov.brnih.gov NCRs, which include neutral aminyl radicals and charged aminium radical cations, are highly reactive intermediates that can engage in a variety of bond-forming reactions. nih.govacs.org

The primary method for generating these species from an amine is through single-electron oxidation. nih.gov This can be accomplished using chemical oxidants, electrochemical methods, or, increasingly, through visible-light photoredox catalysis. researchgate.netnih.gov Photoredox catalysis offers the advantage of generating these high-energy intermediates under exceptionally mild conditions. nih.gov

For a cyclopropylamine, the initial oxidation event typically forms an aminium radical cation. The fate of this intermediate is highly dependent on the reaction conditions. As discussed previously, a primary reaction channel is the rapid, irreversible cleavage of the strained cyclopropane ring. nih.gov The relative rates of ring-opening for aminium radicals derived from cyclopropylamines are known to be faster than those from corresponding cyclobutylamines, highlighting the influence of ring strain. nih.gov The formation of NCRs is therefore not just a method of functionalizing the nitrogen atom itself, but a critical trigger for unlocking the latent reactivity of the cyclopropane ring.

Pyrolysis and Thermal Decomposition Pathways of Cyclopropylamines

General Mechanisms of Cyclopropylamine Pyrolysis

Computational studies on the gas-phase pyrolysis of cyclopropylamine have elucidated the primary reaction pathways and kinetics. The initial and rate-determining step is the endothermic cleavage of a carbon-carbon bond within the highly strained cyclopropyl ring. researchgate.net This is followed by a series of exothermic reactions.

This reaction has a standard change in enthalpy of approximately -20 kcal mol⁻¹. researchgate.net The initial endothermic steps are predicted to be the formation of ĊH2CH2ĊHNH2 and CH3CH2C̈NH2, with endothermicities of 51.58 and 22.01 kcal mol⁻¹, respectively. researchgate.net Subsequent reaction steps are all exothermic. researchgate.net

Kinetic studies of the gas-phase pyrolysis of cyclopropylamine between 649–678 K support a mechanism where the migration of a hydrogen atom from the amine group is not the rate-determining step. researchgate.net This suggests that the initial ring fragmentation is the kinetically most significant event.

Influence of Substituents on Thermal Decomposition

The presence of substituents on the cyclopropyl ring or the amine group can significantly influence the pyrolysis pathways and the stability of the molecule. For instance, in the thermal decomposition of various halogenopolyfluorocyclopropanes, some compounds decompose by eliminating difluorocarbene, while others undergo rearrangement to form olefins. rsc.org This indicates that the nature of the substituent dictates the preferred decomposition route.

In the case of this compound, the cyclobutyl group would likely influence the reaction in several ways:

Steric Hindrance: The bulky cyclobutyl group might sterically influence the approach of other molecules or radicals, potentially altering the products of intermolecular reactions.

Radical Stability: Upon ring opening, the cyclobutyl group could affect the stability of the resulting radical intermediates, thereby favoring certain fragmentation pathways over others.

Alternative Reaction Channels: The cyclobutyl ring itself could undergo thermal decomposition, opening up additional reaction pathways not available to the parent cyclopropylamine. The pyrolysis of cyclohexane-containing polyamides, for example, shows that the cyclohexane (B81311) structure preferentially participates in dehydrogenation and hydrogen transfer reactions due to its conformational instability and lower bond dissociation energy. mdpi.com

Anticipated Decomposition Products

Based on the studies of cyclopropylamine and other cyclic compounds, the pyrolysis of this compound is expected to yield a complex mixture of products. The decomposition of cyclopentanone, for instance, produces carbon monoxide, ketene, and various small hydrocarbons through different decomposition channels involving hydrogen atom migration and C-C bond rupture. nih.gov The pyrolysis of this compound would likely involve initial ring-opening of the cyclopropane moiety, followed by a cascade of radical reactions. Potential products could include smaller amines, nitriles, and various hydrocarbon fragments resulting from the breakdown of both the cyclopropyl and cyclobutyl rings.

Research Findings on Cyclopropylamine Pyrolysis

The following table summarizes key computational findings for the pyrolysis of cyclopropylamine:

ParameterValueUnitNotes
Initial Reaction Endothermicity (to form ĊH2CH2ĊHNH2)51.58kcal mol⁻¹Predicted value from computational study. researchgate.net
Initial Reaction Endothermicity (to form CH3CH2C̈NH2)22.01kcal mol⁻¹Predicted value from computational study. researchgate.net
Overall Reaction Enthalpy Change~ -20kcal mol⁻¹For the reaction: 2 CPA → (c-C3H5)N=CHCH2CH3 + NH3. researchgate.net
Isotopic Rate Ratio (kH/kD)1.06-For isomerization of cyclopropylamine and cyclopropylamine-N-d2 at 649–678 K. researchgate.net

Computational Chemistry and Theoretical Studies of 2 Cyclobutylcyclopropan 1 Amine

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental in determining the electronic structure, geometry, and energy of 2-Cyclobutylcyclopropan-1-amine. These calculations employ various theoretical models to approximate solutions to the Schrödinger equation for the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for studying cyclopropylamine (B47189) systems due to its balance of computational cost and accuracy. nih.gov DFT calculations are instrumental in predicting the molecular geometry, vibrational frequencies, and electronic properties of this compound. The choice of functional and basis set is critical for obtaining reliable results. For instance, the B3LYP functional combined with a 6-311G** basis set has been effectively used to study the structural and spectral properties of related organic compounds. nih.gov

DFT studies can elucidate the distribution of electron density and identify reactive sites within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated using DFT, provide information about the molecule's ability to donate or accept electrons, which is crucial for understanding its reactivity in various chemical reactions.

Table 1: Representative DFT-Calculated Properties of a Model Cyclopropylamine System

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy1.2 eVIndicates electron-accepting capability
Dipole Moment1.8 DRelates to polarity and intermolecular interactions
N-C Bond Length1.45 ÅReflects the strength of the amine-cyclopropane bond
C-C (ring) Bond Length1.51 ÅCharacteristic of the strained cyclopropane (B1198618) ring

Note: The values in this table are illustrative for a generic cyclopropylamine and would need to be specifically calculated for this compound.

Ab Initio Methods for Characterization of Intermediates

While DFT is powerful, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for characterizing reaction intermediates. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies and structures for transient species that may form during reactions of this compound.

These methods are particularly valuable for studying the highly reactive and often short-lived intermediates that can arise from the ring-opening of the cyclopropane moiety. rsc.org The accurate characterization of these intermediates is essential for a complete understanding of the reaction mechanisms.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed investigation of reaction pathways and the identification of key transition states and intermediates. nih.govsmu.edu

Transition State Analysis and Reaction Pathways

The identification and characterization of transition states are central to understanding the kinetics and mechanism of a reaction. Computational methods can locate the geometry of transition states and calculate their energies, which correspond to the activation energy of the reaction step. rsc.orgnih.gov For reactions involving cyclopropylamines, such as ring-opening or cycloadditions, transition state analysis can reveal the concerted or stepwise nature of the process. rsc.orgchemrxiv.org

By mapping the intrinsic reaction coordinate (IRC), computational models can connect the reactants, transition state, and products, providing a complete picture of the reaction pathway. smu.edu This analysis can also shed light on the stereochemical outcome of reactions by comparing the energies of different diastereomeric transition states. rsc.org

Single Electron Transfer (SET) Process Modeling

Single Electron Transfer (SET) is a key mechanistic pathway for the activation of aminocyclopropanes. rsc.orgacs.org In this process, an electron is transferred from the electron-rich cyclopropylamine to a suitable acceptor, leading to the formation of a radical cation. This radical cation is highly reactive and can undergo facile ring-opening of the strained cyclopropane ring. chemrxiv.orgnih.gov

Computational modeling can be used to study the feasibility of SET processes by calculating the oxidation potential of the aminocyclopropane and the reduction potential of the electron acceptor. Furthermore, theoretical models can describe the electronic and geometric changes that occur upon electron transfer and the subsequent fate of the resulting radical cation intermediate. nih.gov This includes modeling the bond cleavage of the cyclopropane ring and the formation of new chemical bonds.

Prediction of Molecular Interactions and Binding Modes (Theoretical)

Understanding how this compound interacts with other molecules, such as biological receptors or catalysts, is crucial for its potential applications. Theoretical methods can predict these interactions and provide insights into the binding modes. rsc.orgnih.govnih.gov

By employing molecular docking and molecular dynamics (MD) simulations, it is possible to model the interaction of this compound with a target protein or catalyst. nih.gov These methods can predict the preferred binding orientation (pose) and estimate the binding affinity. The analysis of intermolecular interactions, such as hydrogen bonds and van der Waals forces, helps to rationalize the observed binding specificity. nih.gov

Table 2: Theoretical Prediction of Intermolecular Interactions

Interaction TypePotential PartnerSignificance
Hydrogen BondingAmine group (donor) with an acceptor (e.g., carbonyl oxygen)Key for specific recognition and binding
Van der WaalsCyclobutyl and cyclopropyl (B3062369) groups with hydrophobic pocketsContributes to overall binding affinity
ElectrostaticPolar amine group with charged or polar residuesGuides the initial approach and orientation

Note: This table provides a general overview of potential interactions and would require specific computational studies with a defined binding partner for detailed analysis.

Computational Studies on Conformational Dynamics and Isomerization

As of the latest available data, there are no specific computational studies focused on the conformational dynamics and isomerization of this compound. Therefore, no detailed research findings or data tables on this topic can be provided.

Future research in this area would be necessary to generate the data required for a comprehensive analysis. Such an analysis would provide critical insights into the molecule's structural flexibility and the energetic landscape governing its different spatial arrangements.

Structure Activity Relationship Sar and Structure Property Relationship Spr Principles for Cyclobutylcyclopropylamines

Influence of Cyclopropyl (B3062369) Ring Strain on Reactivity and Biological Function

The cyclopropane (B1198618) ring is the most strained of all saturated monocarbocycles, with a strain energy of approximately 27.5-28.1 kcal/mol. nih.govunl.pt This inherent strain is a primary determinant of the molecule's reactivity and biological activity. unl.pt The unusual bonding within the three-membered ring, characterized by high p-orbital character in the C-C bonds, imparts unique properties. unl.pt

The high ring strain makes the cyclopropyl group susceptible to specific metabolic pathways. For instance, cyclopropylamines can undergo CYP-mediated bioactivation, leading to the formation of reactive ring-opened intermediates. hyphadiscovery.com This reactivity can be a double-edged sword; while it can lead to desired therapeutic effects through covalent modification of targets, it can also result in undesirable off-target effects or the formation of toxic metabolites. unl.pthyphadiscovery.com The classic example of trovafloxacin, an antibiotic, highlights how the oxidation of a cyclopropylamine (B47189) moiety can lead to hepatotoxicity through the formation of reactive intermediates that bind to hepatic proteins. hyphadiscovery.com

However, the strain also confers a degree of metabolic stability. The C-H bonds on a cyclopropyl ring are shorter, stronger, and more polarized, which can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This is because a higher energy input is required for the initial hydrogen atom abstraction step. hyphadiscovery.com By diverting metabolism away from certain CYP isozymes, the cyclopropyl group can help reduce the potential for drug-drug interactions. hyphadiscovery.com

The electrophilic nature of the cyclopropyl group, enhanced by its strain, allows it to react with biological nucleophiles like amino acids and nucleotides. researchgate.net This reactivity is fundamental to the mechanism of action for certain natural products and synthetic drugs that alkylate DNA, demonstrating the ring's potential to act as a targeted warhead. unl.pt

Table 1: Properties Conferred by the Cyclopropyl Ring

PropertyConsequenceSource
High Ring Strain (~27.5 kcal/mol) Increased chemical reactivity; potential for ring-opening reactions. unl.pt
Polarized C-H Bonds Reduced susceptibility to CYP-mediated oxidative metabolism. hyphadiscovery.com
Electrophilic Character Ability to react with biological nucleophiles (e.g., amino acids, DNA). unl.ptresearchgate.net
Conformational Rigidity Constrains molecular conformation, aiding in binding affinity to targets. unl.ptcredenceresearch.com

Stereochemical Influence on Biological Interaction (Conceptual)

Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral environments. nih.gov For 2-Cyclobutylcyclopropan-1-amine, which possesses multiple chiral centers, the spatial arrangement of its substituents can drastically alter its interaction with a biological target.

Research on other cyclopropane-containing molecules has demonstrated the profound impact of stereochemistry. For example, in studies of cis-12,13-cyclopropyl-epothilone B variants, which differ only in the configuration of the cyclopropane ring, significant differences were observed in microtubule binding affinity and antiproliferative activity. nih.gov The analogue with a cyclopropane orientation corresponding to the natural epoxide configuration was almost equipotent with the parent compound, while its diastereomer was significantly less active. nih.gov This highlights that a specific stereochemical arrangement is often required for optimal biological activity.

Conceptually, one stereoisomer of this compound might position the amine group for a crucial hydrogen bond interaction within a receptor's active site, while another isomer might cause a steric clash, preventing effective binding. Therefore, the synthesis and biological evaluation of individual, stereochemically pure isomers are essential for understanding the SAR and identifying the most active configuration (the eutomer). nih.gov

Impact of the Cyclobutyl Substituent on Molecular Recognition and Electronic Properties

The cyclobutyl group, while less strained than cyclopropane (strain energy of ~26.3 kcal/mol), is a non-planar, puckered ring that serves as a valuable bioisostere for other common chemical groups. nih.gov Its inclusion in a molecule like this compound has several important consequences for molecular recognition and properties.

Conformational Restriction and Vectorial Properties : The cyclobutyl ring conformationally restricts adjacent linkers or functional groups. This can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, increasing potency. nih.gov The puckered nature of the ring can also introduce a "kink" into a molecular scaffold, which can orient substituents in specific vectors to optimize interactions with a binding site. nih.gov

Improved Physicochemical Properties : The introduction of a sp³-rich cyclobutyl moiety can lead to improved physicochemical properties. By reducing the planarity of a molecule, the cyclobutyl ring can disrupt crystal lattice packing, which may enhance solubility. nih.gov

Metabolic Stability : Similar to cyclopropane, the cyclobutyl ring can enhance metabolic stability. In some cases, it has been used to replace metabolically vulnerable groups like gem-dimethyl substituents, which are prone to in vivo oxidation. nih.gov However, the cyclobutyl ring itself can be susceptible to metabolic oxidation, a liability that has sometimes been addressed by difluorination of the ring. nih.gov

Table 2: Comparison of Cyclopropyl and Cyclobutyl Ring Properties in Drug Design

FeatureCyclopropyl RingCyclobutyl RingSource
Strain Energy ~28.1 kcal/mol~26.3 kcal/mol nih.gov
Primary Role Metabolic blocker, conformational lock, reactive warhead.Conformational restrictor, solubility enhancer, bioisostere. nih.govhyphadiscovery.com
Metabolic Fate Can block CYP oxidation or undergo ring-opening bioactivation.Can improve metabolic stability but is also prone to oxidation. nih.govhyphadiscovery.com
Impact on Shape Introduces high rigidity and specific bond angles.Introduces a non-planar "kink" and defined spatial vectors. nih.govunl.pt

Ligand Design Strategies Based on Cyclopropylamine Scaffolds

The cyclopropylamine scaffold is a valuable starting point for the design of new ligands due to its combination of rigidity, unique electronic properties, and compact size. credenceresearch.comnih.gov Several rational drug design strategies can be employed to optimize ligands based on the this compound framework.

Scaffold Hopping and Bioisosterism : This strategy involves replacing a core molecular structure with a different one that maintains similar biological activity. The 2-cyclobutylcyclopropylamine core can itself be considered a novel scaffold, or it could be used to replace other cyclic or acyclic amine structures in known ligands to improve properties like potency, selectivity, or metabolic stability. nih.gov The cyclopropyl and cyclobutyl rings serve as bioisosteres for other groups, allowing chemists to fine-tune the steric and electronic profile of a lead compound.

Fragment-Based Ligand Design (FBLD) : In this approach, small molecular fragments are identified that bind to a biological target, and these fragments are then grown or linked together to create a more potent ligand. nih.gov The cyclopropylamine or cyclobutane (B1203170) motif could be identified as a key binding fragment. Subsequent optimization would involve elaborating the structure, for instance, by adding substituents to the cyclobutyl ring or modifying the amine to enhance interactions with the target protein.

Structure-Based Drug Design (SBDD) : If the three-dimensional structure of the biological target is known, ligands can be designed to fit precisely into the binding site. nih.gov The rigid cyclopropylamine backbone provides a fixed anchor, allowing for the predictable placement of other functional groups. For example, the amine could be positioned to form a salt bridge with an acidic residue (like aspartate) in an orthosteric binding site, while the cyclobutyl group could be oriented to occupy a secondary, hydrophobic pocket, thereby increasing both affinity and selectivity. mdpi.com

Industrial and Research Applications Beyond Pharmacological Development

Use as Chemical Intermediates in Fine Chemical Synthesis

The strained bicyclic structure of 2-cyclobutylcyclopropan-1-amine makes it a valuable intermediate in the synthesis of more complex molecules. The inherent ring strain of the cyclopropane (B1198618) ring can be harnessed as a driving force for ring-opening reactions, allowing for the introduction of diverse functionalities and the construction of intricate molecular architectures. The amine group provides a reactive handle for a variety of chemical transformations, including acylation, alkylation, and arylation, further expanding its synthetic utility.

While specific, large-scale industrial applications of this compound as a key starting material are not widely documented in publicly available literature, its structural motif is of interest to chemists engaged in the synthesis of novel organic compounds. The combination of the cyclobutyl and cyclopropyl (B3062369) rings offers a unique stereochemical and conformational landscape that can be exploited in the design of new chemical entities with specific three-dimensional arrangements.

Applications in Agrochemicals

The field of agrochemicals continually seeks novel molecular frameworks to develop new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. While direct evidence of this compound's incorporation into commercial agrochemical products is limited, the broader class of cyclopropylamine (B47189) derivatives has a proven track record in this industry. For instance, the cyclopropylamine moiety is a key component in a number of commercial herbicides.

The unique conformational constraints and lipophilicity imparted by the cyclobutylcyclopropyl scaffold could potentially lead to derivatives with enhanced biological activity and target specificity. Researchers in agrochemical discovery may explore derivatives of this compound to modulate properties such as uptake, translocation, and metabolism in target organisms, potentially leading to the development of new crop protection agents.

Role in Materials Science and Polymer Chemistry

The incorporation of strained ring systems into polymer backbones or as pendant groups can significantly influence the material's physical and chemical properties. The rigidity of the this compound structure could be exploited to create polymers with enhanced thermal stability, higher glass transition temperatures, and altered mechanical properties.

The amine functionality allows for the integration of this bicyclic moiety into various polymer architectures through polymerization reactions such as polycondensation or as a curing agent for epoxy resins. While specific examples of polymers derived from this compound are not prevalent in current literature, the potential for creating novel materials with unique properties remains an area of interest for polymer chemists. The introduction of such a strained and compact structure could lead to materials with applications in specialty coatings, adhesives, and high-performance composites.

Utility as a Model Compound for Strained Ring System Research

The high degree of ring strain in this compound, arising from the fusion of a three-membered and a four-membered ring, makes it an excellent model compound for fundamental research into the chemistry of strained systems. The study of its reactivity, thermochemistry, and spectroscopic properties can provide valuable insights into the nature of bonding and strain in small carbocyclic rings.

Theoretical and computational studies on this compound and its derivatives can help elucidate the effects of ring strain on molecular geometry, electronic structure, and reaction mechanisms. Experimental investigations, such as calorimetric measurements of its heat of combustion, can provide quantitative data on its strain energy. This fundamental knowledge is crucial for predicting the behavior of other strained organic molecules and for designing new synthetic strategies that leverage ring strain as a reactive tool.

Below is a table summarizing the key properties of the parent compound.

PropertyValue
Molecular Formula C7H13N
IUPAC Name This compound
Molecular Weight 111.19 g/mol
CAS Number Not available

Research Challenges and Future Perspectives for 2 Cyclobutylcyclopropan 1 Amine Studies

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted cyclopropylamines is a well-established area of organic chemistry, yet the development of efficient, scalable, and sustainable methods for preparing 2-cyclobutylcyclopropan-1-amine remains a critical challenge. Many existing methods for creating cyclopropylamines involve multi-step sequences, harsh reaction conditions, or the use of expensive and toxic reagents, which can limit their industrial applicability. credenceresearch.com

Future research will likely focus on several key areas to address these limitations:

Catalytic Approaches: The development of novel transition-metal-catalyzed reactions, such as those involving copper or palladium, could offer more direct and atom-economical routes. credenceresearch.com For instance, catalytic cyclopropanation of cyclobutyl-substituted alkenes followed by amination represents a promising avenue.

Green Chemistry Principles: A significant push towards "green chemistry" will drive the exploration of more environmentally benign synthetic strategies. longdom.org This includes the use of safer solvents, renewable starting materials, and energy-efficient processes like electrochemistry or photochemistry to construct the cyclopropane (B1198618) ring and introduce the amine functionality. researchgate.net

Asymmetric Synthesis: The presence of multiple stereocenters in this compound necessitates the development of enantioselective and diastereoselective synthetic methods. Chiral catalysts and auxiliaries will be crucial for accessing stereochemically pure isomers, which is often a prerequisite for applications in medicinal chemistry.

Exploration of Undiscovered Reactivity Modes

The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions. While such reactivity is a known feature of cyclopropylamines, the influence of the adjacent cyclobutane (B1203170) ring on these processes is largely unexplored. acs.org

Future investigations will likely target:

Ring-Opening Reactions: A systematic study of the ring-opening reactions of this compound with various electrophiles, nucleophiles, and radical species could unveil novel reaction pathways. The regioselectivity and stereoselectivity of these reactions will be of fundamental interest.

Tandem Reactions: The unique structure of this compound could be leveraged in designing tandem or cascade reactions, where an initial ring-opening event triggers a subsequent cyclization or rearrangement, leading to complex molecular architectures from a simple starting material.

C-H Functionalization: Direct functionalization of the C-H bonds on both the cyclopropane and cyclobutane rings would provide a powerful tool for rapidly generating a library of derivatives with diverse substitution patterns.

Advanced Computational Techniques for Mechanistic Insights

Computational chemistry offers a powerful lens through which to understand the intricate electronic structure and reactivity of strained molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into reaction mechanisms, transition state geometries, and the thermodynamic and kinetic parameters that govern chemical transformations. phcogj.com

Future computational studies will be instrumental in:

Predicting Reactivity: Accurately predicting the most likely sites of reaction and the stereochemical outcomes of various transformations will guide synthetic efforts and help in the rational design of experiments.

Elucidating Reaction Mechanisms: For newly discovered reactions, computational modeling will be essential for elucidating the step-by-step mechanism, identifying key intermediates, and understanding the role of catalysts. phcogj.com

Designing Novel Catalysts: Computational screening of potential catalysts for the synthesis of this compound can accelerate the discovery of more efficient and selective catalytic systems.

Integration with High-Throughput Screening for New Biological Probes

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov The unique three-dimensional shape and chemical properties of this compound and its derivatives make them attractive candidates for inclusion in HTS campaigns.

The integration of this compound class with HTS could lead to:

Identification of Bioactive Molecules: Screening libraries of this compound derivatives against a wide range of biological targets, such as enzymes and receptors, could lead to the discovery of novel hits for drug development. nih.govnih.gov

Development of Biological Probes: Fluorescently labeled or otherwise tagged derivatives of this compound could be developed as chemical probes to study biological processes. nih.gov The spirocyclic nature of the scaffold could be advantageous in designing probes with improved cellular permeability and retention. nih.gov

Structure-Activity Relationship (SAR) Studies: HTS data can be used to build SAR models, which relate the chemical structure of the compounds to their biological activity. This information is crucial for optimizing the potency and selectivity of lead compounds.

Emerging Applications in Diverse Scientific Fields

While the primary applications of cyclopropylamines have traditionally been in pharmaceuticals and agrochemicals, the unique properties of this compound may open doors to new and exciting areas of science. longdom.org

Potential emerging applications include:

Materials Science: The rigid and strained framework of this compound could be exploited in the synthesis of novel polymers and materials with unique mechanical, thermal, or electronic properties. longdom.org The incorporation of this motif into a polymer backbone could lead to materials with enhanced rigidity and thermal stability.

Catalysis: Derivatives of this compound could be explored as ligands for transition metal catalysts. The specific steric and electronic properties of the ligand can have a profound impact on the activity and selectivity of the catalyst.

Chemical Biology: As a constrained diamine mimic, this scaffold could be used to probe and modulate protein-protein interactions or to develop inhibitors of enzymes that recognize amine-containing substrates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.